Ethyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[3-(2-METHYLPROP-2-EN-1-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a quinazolinone core, a sulfanyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-(2-METHYLPROP-2-EN-1-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETATE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor of the quinazolinone.
Attachment of the Ethyl Acetate Moiety: The final step involves esterification or transesterification reactions to attach the ethyl acetate group to the sulfanyl-substituted quinazolinone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[3-(2-METHYLPROP-2-EN-1-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ethyl acetate moiety can be substituted with other ester groups through transesterification reactions using different alcohols in the presence of acid or base catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various alcohols, acid or base catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Different ester derivatives
Scientific Research Applications
ETHYL 2-{[3-(2-METHYLPROP-2-EN-1-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-(2-METHYLPROP-2-EN-1-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETATE depends on its specific application:
Medicinal Chemistry: It may interact with various molecular targets, including enzymes and receptors, to exert its therapeutic effects. The quinazolinone core is known to inhibit certain kinases, which are involved in cell signaling pathways.
Organic Synthesis: It acts as a versatile intermediate that can undergo various transformations to yield desired products.
Comparison with Similar Compounds
ETHYL 2-{[3-(2-METHYLPROP-2-EN-1-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETATE can be compared with similar compounds such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activities and chemical reactivity.
Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups exhibit different oxidation states and reactivity patterns, which can be exploited in various chemical reactions.
Ethyl Acetate Derivatives: These compounds have different ester groups, affecting their solubility, reactivity, and applications.
Properties
IUPAC Name |
ethyl 2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-14(19)10-22-16-17-13-8-6-5-7-12(13)15(20)18(16)9-11(2)3/h5-8H,2,4,9-10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNMWDLOHMWFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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